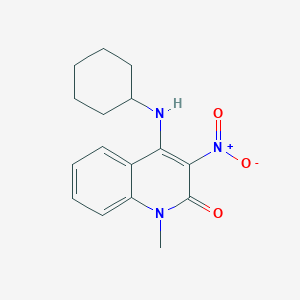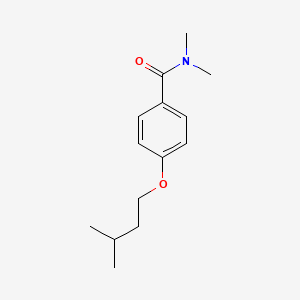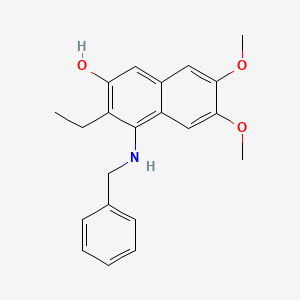![molecular formula C12H18N2S2 B4961888 N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea (EMPTU) is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology due to its potential therapeutic applications. EMPTU is a thiourea derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mechanism of Action
The mechanism of action of N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the activity of NF-κB. N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its biological activities, making it a useful tool for investigating the mechanisms of action of other compounds. However, N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. It also has not been extensively studied in clinical trials, so its potential for therapeutic applications in humans is not fully understood.
Future Directions
There are several future directions for research on N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea. One area of interest is its potential as a chemotherapeutic agent. N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been shown to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes, making it a potential treatment for inflammatory and oxidative stress-related diseases. Further studies are needed to determine the safety and efficacy of N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea in humans.
Synthesis Methods
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea can be synthesized through the reaction of N-ethyl-N'-methylthiourea with 4-methylphenylthioethyl chloride in the presence of a base such as sodium hydroxide. The reaction yields N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea as a white crystalline solid with a melting point of 143-144°C.
Scientific Research Applications
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor effects. N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been studied in vitro and in vivo for its potential as a chemopreventive and chemotherapeutic agent. It has also been studied for its potential to protect against oxidative stress and inflammation.
properties
IUPAC Name |
1-ethyl-3-[2-(4-methylphenyl)sulfanylethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S2/c1-3-13-12(15)14-8-9-16-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUFRNZRAFBGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCSC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)
![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)
